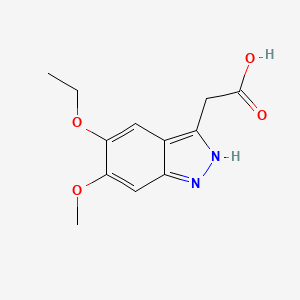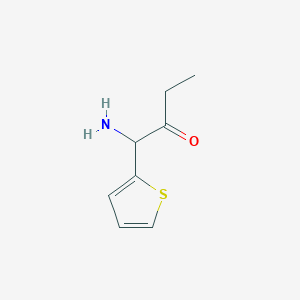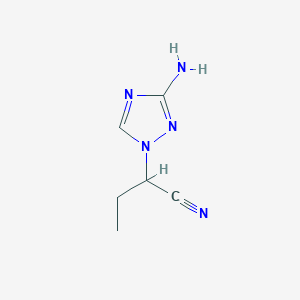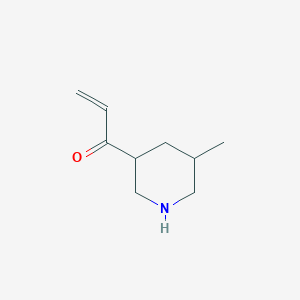amine](/img/structure/B13173528.png)
[(4-Fluorophenyl)methyl](2-methylbutan-2-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to a 2-methylbutan-2-ylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbutan-2-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving amine groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(4-Fluorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Chlorophenyl)methylamine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
(4-Bromophenyl)methylamine: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.
(4-Methylphenyl)methylamine: The methyl group in place of the fluorine atom results in different chemical and biological properties.
The uniqueness of (4-Fluorophenyl)methylamine lies in its specific combination of the fluorophenyl and amine groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H18FN |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h5-8,14H,4,9H2,1-3H3 |
Clave InChI |
OMFWKFGAVYHQMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)

![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)



![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)


![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)

![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
